4-(Bromomethyl)-1-chloro-2-methoxybenzene
Overview
Description
4-(Bromomethyl)-1-chloro-2-methoxybenzene is an organic compound with the molecular formula C8H8BrClO It is a derivative of benzene, featuring a bromomethyl group, a chlorine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-chloro-2-methoxybenzene typically involves the bromination of 1-chloro-2-methoxybenzene. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical generated from NBS selectively brominates the methyl group on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems allows for precise temperature and reagent control, minimizing side reactions and improving the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-chloro-2-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used under mild to moderate heating conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers depending on the nucleophile used.
Oxidation: Aldehydes and carboxylic acids are the primary products.
Reduction: The main product is the corresponding methyl derivative.
Scientific Research Applications
4-(Bromomethyl)-1-chloro-2-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-chloro-2-methoxybenzene primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive, allowing for the formation of various carbon-heteroatom bonds. This reactivity is exploited in the synthesis of complex molecules, where the compound acts as a versatile building block .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of a methoxy group.
4-(Bromomethyl)-2-methoxyphenol: Contains a hydroxyl group in place of the chlorine atom.
4-(Bromomethyl)-1-chloro-2-nitrobenzene: Features a nitro group instead of a methoxy group.
Uniqueness
4-(Bromomethyl)-1-chloro-2-methoxybenzene is unique due to the presence of both a chlorine atom and a methoxy group on the benzene ring. This combination of substituents provides distinct reactivity patterns and allows for selective functionalization, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
4-(bromomethyl)-1-chloro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBDOPBECRIDKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546100 | |
Record name | 4-(Bromomethyl)-1-chloro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103347-14-4 | |
Record name | 4-(Bromomethyl)-1-chloro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Bromomethyl)-1-chloro-2-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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